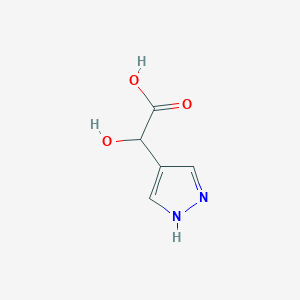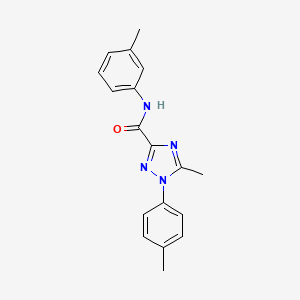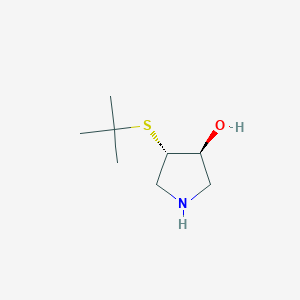
Ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C7H10F2O3. This compound features a cyclopropane ring substituted with a hydroxymethyl group and a carboxylate ester group, along with two fluorine atoms. The presence of the cyclopropane ring imparts significant strain to the molecule, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 2,2-difluoro-1-(hydroxymethyl)ethylene in the presence of a transition metal catalyst such as rhodium or copper. The reaction is carried out under an inert atmosphere, often at low temperatures to control the reactivity of the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Ethyl 2,2-difluoro-3-(carboxymethyl)cyclopropane-1-carboxylate.
Reduction: Ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-methanol.
Substitution: Ethyl 2-azido-2-fluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate.
科学研究应用
Ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
相似化合物的比较
Similar Compounds
Methyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylate ester group.
Uniqueness
This compound is unique due to the combination of its cyclopropane ring, fluorine atoms, and ester group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C7H10F2O3 |
|---|---|
分子量 |
180.15 g/mol |
IUPAC 名称 |
ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10F2O3/c1-2-12-6(11)5-4(3-10)7(5,8)9/h4-5,10H,2-3H2,1H3 |
InChI 键 |
OSNZGWMCBKPEDN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(C1(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl [(7-benzyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13361335.png)
![4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13361340.png)



![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B13361368.png)
![6-(2-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361371.png)
![2-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13361372.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B13361381.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13361396.png)
![6-(2-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361409.png)
![3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13361411.png)

